Phenothiazine-10-carboxaldehyde
Description
Properties
IUPAC Name |
phenothiazine-10-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-9-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXEOZCWDXNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456652 | |
| Record name | Phenothiazine-10-carboxadehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-67-4 | |
| Record name | Phenothiazine-10-carboxadehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenothiazine 10 Carboxaldehyde and Its Derivatives
Direct Formylation Approaches to Phenothiazine-10-carboxaldehyde
The direct introduction of a formyl group onto the phenothiazine (B1677639) core is a primary strategy for the synthesis of this compound. The Vilsmeier-Haack reaction is a prominent method employed for this transformation.
Vilsmeier–Haack Formylation Strategies
The Vilsmeier-Haack reaction facilitates the formylation of electron-rich aromatic compounds, such as phenothiazine, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com This electrophilic aromatic substitution reaction introduces a formyl (-CHO) group onto the aromatic ring. organic-chemistry.orgchemistrysteps.com The reaction proceeds in two main stages: the formation of the electrophilic chloromethyliminium salt (the Vilsmeier reagent), followed by its reaction with the aromatic substrate and subsequent hydrolysis to yield the aldehyde. chemistrysteps.com
The versatility of the Vilsmeier-Haack reaction extends to various heterocyclic compounds. chemistrysteps.com While traditionally used for formylation, the reaction's scope has expanded to include other acylations. wikipedia.org The reactivity of the Vilsmeier reagent makes it suitable for reactions with electron-rich systems like phenothiazines. chemistrysteps.com
Regioselectivity in Aldehyde Introduction at the Phenothiazine Core
The position at which the aldehyde group is introduced on the phenothiazine nucleus is a critical aspect of the synthesis. In the Vilsmeier-Haack formylation of phenothiazine, the substitution pattern is influenced by the electronic properties of the heterocyclic system. For many heterocyclic compounds, formylation preferentially occurs at the α-position due to the stabilizing effect of the heteroatom on the reaction intermediate. thieme-connect.de In the case of phenothiazine, which contains both nitrogen and sulfur heteroatoms, the regioselectivity can be directed. For instance, formylation of certain phenothiazine derivatives has been shown to occur at specific positions, such as the 3-position. sphinxsai.com The inherent electronic distribution within the phenothiazine ring system, along with any existing substituents, governs the site of electrophilic attack by the Vilsmeier reagent.
Alkylation Precursors in this compound Synthesis
An alternative to direct formylation involves the use of alkylation precursors. This strategy entails the initial alkylation of the phenothiazine nitrogen, followed by subsequent functional group transformations to introduce the carboxaldehyde moiety.
The nitrogen atom of the phenothiazine ring can be alkylated using various alkyl halides in the presence of a suitable base or catalyst. google.comnih.gov For example, phenothiazine can be reacted with ethyl bromoacetate (B1195939) in the presence of sodium hydride. researchgate.net This introduces an ester group at the 10-position, which can then be further manipulated.
Another approach involves the reaction of phenothiazine with chloroacetyl chloride to form an N-10 acetyl phenothiazine derivative. researchgate.net This intermediate can then be subjected to further reactions. The use of alkyl halides, such as isopropyl chloride, n-hexyl chloride, and t-octyl chloride, in the presence of an aluminum halide catalyst, also provides a route to alkyl-substituted phenothiazines. google.com These alkylated phenothiazines can serve as precursors, where the alkyl group is subsequently oxidized or otherwise converted to a carboxaldehyde function. For example, a 10-hexyl-10H-phenothiazine derivative has been utilized as a starting material for the synthesis of 10-hexyl-10H-phenothiazine-3-carbaldehyde. researchgate.net
Multi-step Synthetic Sequences Incorporating this compound Intermediates
This compound and its derivatives are often key intermediates in more elaborate synthetic sequences, particularly those involving modern cross-coupling reactions to build complex molecular architectures.
Buchwald–Hartwig Coupling Reactions
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org This reaction is widely used to couple amines with aryl halides and has been successfully applied to phenothiazine-containing molecules. nih.govnih.gov
In the context of phenothiazine synthesis, the Buchwald-Hartwig reaction can be used to introduce aryl groups at the nitrogen atom of the phenothiazine core. nih.govresearchgate.net For example, phenothiazine can be coupled with bromo anthracenes or perylene (B46583) under Buchwald-Hartwig conditions to form phenothiazine-anthracene and phenothiazine-perylene dyads and triads. nih.gov The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the success of these couplings, with systems like [Pd(allyl)Cl]₂/t-BuXPhos being effective for the amination of aryl bromides with phenothiazine. nih.gov
Furthermore, phenothiazine derivatives can be synthesized via palladium-catalyzed Buchwald-Hartwig coupling of a halogenated phenothiazine intermediate with various amines. researchgate.net This methodology allows for the construction of a diverse library of N-substituted phenothiazines.
Ullmann Coupling Reactions
The Ullmann coupling, a copper-catalyzed reaction, provides another important method for the formation of carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgwikipedia.org The "classic" Ullmann reaction involves the coupling of two aryl halides to form a biaryl compound, while "Ullmann-type" reactions encompass the coupling of aryl halides with various nucleophiles, including amines and phenols. organic-chemistry.org
In the synthesis of phenothiazine derivatives, the Ullmann coupling is employed to create C-N bonds by reacting phenothiazine with an aryl halide in the presence of a copper catalyst. For instance, 10-(4-bromophenyl)-10H-phenothiazine can be synthesized via the Ullmann coupling of 10H-phenothiazine with 1-bromo-4-iodobenzene (B50087) using copper sulfate (B86663) pentahydrate as a catalyst. This reaction is typically performed at elevated temperatures. The use of ligands such as N,N-dimethylglycine can promote the copper-catalyzed Ullmann-type diaryl ether synthesis at lower temperatures. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully employed in the synthesis of functionalized phenothiazine derivatives. These reactions allow for the introduction of various substituents onto the phenothiazine scaffold, starting from halogenated or formylated precursors.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been utilized for the synthesis of alkynylated phenothiazine aldehydes. mdpi.org For instance, 3-mono- and 3,7-bis(alkynylated) phenothiazines can be synthesized from the corresponding phenothiazinyl carbaldehydes. researchgate.net In a specific example, the Sonogashira coupling of 7-bromo phenothiazine 3-carbaldehydes with terminal alkynes like TMS-acetylene or phenylacetylene (B144264) yields the respective alkynylated aldehydes in good to excellent yields. mdpi.org This method provides a direct route to functionalized phenothiazine-based redox systems. mdpi.org The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst and a base like triethylamine. beilstein-journals.org
The Suzuki-Miyaura coupling , another cornerstone of palladium catalysis, facilitates the formation of biaryl compounds from an organoboron reagent and an organic halide. This reaction has been applied to the synthesis of benzo[a]phenothiazine derivatives. researchgate.net Although direct examples starting from this compound are less common in the reviewed literature, the general applicability of Suzuki-Miyaura coupling to halogenated phenothiazine derivatives suggests its potential for modifying halogenated phenothiazine-10-carboxaldehydes. The typical catalytic system involves a palladium source like tris(dibenzylideneacetone)palladium(0), a phosphine ligand, and a base. researchgate.net
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Phenothiazine Derivatives
| Reaction Type | Starting Material | Reagents | Product | Yield | Reference(s) |
| Sonogashira Coupling | 7-Bromo phenothiazine 3-carbaldehydes | TMS-acetylene or Phenylacetylene, Pd catalyst | Alkynylated phenothiazine aldehydes | Good to Excellent | mdpi.org |
| Suzuki-Miyaura Coupling | 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄ | 6-phenyl-5H-benzo[a]phenothiazin-5-one | Not specified | researchgate.net |
Halogenation Strategies (e.g., N-Bromosuccinimide Bromination)
Halogenation of the phenothiazine core is a crucial step for subsequent functionalization, often through cross-coupling reactions. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds, including phenothiazine derivatives. organic-chemistry.org
The direct bromination of phenothiazine-3-carbaldehydes has been successfully achieved. For example, the synthesis of a 7-Bromophenothiazine-3-carbaldehyde building block has been reported, highlighting a facile and high-yielding access to this polyfunctional molecule. grafiati.com The bromination of phenothiazine 3-carbaldehydes in acetic acid leads to the formation of 7-bromo phenothiazine 3-carbaldehydes in good yields. mdpi.org These halogenated aldehydes serve as versatile intermediates for further modifications, such as the aforementioned Sonogashira coupling. mdpi.org The reaction conditions for NBS bromination are generally mild, often carried out in solvents like acetic acid or dichloromethane (B109758) at or below room temperature. mdpi.orggrafiati.com
Table 2: Halogenation of Phenothiazine Carboxaldehyde Derivatives
| Reagent | Substrate | Solvent | Product | Yield | Reference(s) |
| N-Bromosuccinimide (NBS) | Phenothiazine 3-carbaldehydes | Acetic Acid | 7-Bromo phenothiazine 3-carbaldehydes | Good | mdpi.org |
| N-Bromosuccinimide (NBS) | Substituted Phenothiazine | Not specified | 7-Bromophenothiazine-3-carbaldehyde | High | grafiati.com |
Microwave-Assisted Synthesis Protocols for this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. orientjchem.org This technology has been effectively applied to the synthesis of phenothiazine derivatives, including the introduction of the carboxaldehyde functionality.
A notable example is the microwave-assisted Duff formylation of phenothiazine to produce 3-formyl-10H-phenothiazine. mdpi.com This reaction, which uses urotropine in acetic acid, shows significantly shorter reaction times and good yields compared to conventional heating methods. grafiati.commdpi.com Microwave irradiation has also been employed for the synthesis of various phenothiazine derivatives from substituted diphenylamines, demonstrating the versatility of this approach even with bulky substituents, which often lead to reduced yields under classical conditions. mdpi.comresearchgate.net Furthermore, microwave-assisted conditions can be used for the temporary protection of a phenothiazine carbaldehyde intermediate through acetalization. researchgate.net
Table 3: Microwave-Assisted Synthesis of this compound and Derivatives
| Reaction Type | Substrate | Reagents | Product | Key Advantage(s) | Reference(s) |
| Duff Formylation | Phenothiazine | Urotropine, Acetic Acid | 3-Formyl-10H-phenothiazine | Shorter reaction time, good yield | grafiati.commdpi.com |
| Cyclization | Substituted diphenylamines | Not specified | Phenothiazine derivatives | Overcomes steric hindrance | mdpi.comresearchgate.net |
| Acetalization (Protection) | Phenothiazine carbaldehyde | Not specified | Protected aldehyde | Efficient protection | researchgate.net |
Ultrasonic Irradiation Conditions in this compound Derivative Synthesis
The use of ultrasonic irradiation in organic synthesis provides an alternative energy source that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This method has been successfully applied to the synthesis of derivatives starting from this compound.
One study details the synthesis of a series of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides through the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with various heterocyclic acetohydrazides. researchgate.net The reactions were carried out under both conventional and ultrasonic irradiation conditions, with the latter showing a general improvement in reaction rates and yields. researchgate.net Another study reports the ultrasound-mediated Claisen-Schmidt condensation of phenothiazine-based aldehydes to produce cyanochalcone derivatives, where sonication significantly reduced reaction times from hours to minutes compared to classical stirring, while achieving comparable yields. nih.gov
Table 4: Ultrasound-Assisted Synthesis of this compound Derivatives
| Reaction Type | Starting Material | Reagents | Product | Key Advantage(s) | Reference(s) |
| Condensation | 10-Alkyl-10H-phenothiazine-3-carbaldehyde | Heterocyclic acetohydrazides | N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides | Improved rates and yields | researchgate.net |
| Claisen-Schmidt Condensation | Phenothiazine-based aldehydes | N-3-oxo-propanenitriles, LiOH | Cyanochalcone derivatives | Drastically reduced reaction times | nih.gov |
Reactivity and Organic Transformations of Phenothiazine 10 Carboxaldehyde
Condensation Reactions Involving the Aldehyde Group
The aldehyde functionality of phenothiazine-10-carboxaldehyde readily undergoes condensation reactions with various nucleophiles, leading to the formation of a diverse range of derivatives with extended conjugation and potential applications in materials science and medicinal chemistry.
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is frequently employed to synthesize electron-deficient alkenes. In the case of this compound, this reaction provides a straightforward route to novel D–π–A (donor–π–acceptor) dyes. The phenothiazine (B1677639) moiety acts as a strong electron donor, the newly formed carbon-carbon double bond serves as a π-bridge, and the group introduced from the active methylene (B1212753) compound functions as the electron acceptor.
A notable application of this reaction is the synthesis of 2-cyano-3-(10H-phenothiazin-10-yl)acrylic acid derivatives. These compounds are of interest for their photophysical and electrochemical properties. For instance, the condensation of phenothiazine-based aldehydes with cyanoacetic acid is a key step in the preparation of sensitizers for dye-sensitized solar cells (DSSCs). acs.org The reaction is typically catalyzed by a base, such as ammonium (B1175870) acetate (B1210297) or piperidine, and proceeds by the nucleophilic attack of the carbanion generated from the active methylene compound on the carbonyl carbon of the aldehyde, followed by dehydration. scielo.org.mxresearchgate.net
The general scheme for the Knoevenagel condensation of this compound with an active methylene compound like ethyl cyanoacetate (B8463686) is depicted below:
Scheme 1: General Knoevenagel Condensation
This compound + CH₂(CN)COOEt → 2-cyano-3-(10H-phenothiazin-10-yl)acrylate + H₂O
Researchers have synthesized a variety of phenothiazine-based dyes using this methodology, exploring the effects of different substituents on the phenothiazine ring and the active methylene compound to fine-tune the optoelectronic properties of the final products. acs.orgsphinxsai.com
Table 1: Examples of Phenothiazine-Based Dyes Synthesized via Knoevenagel Condensation
| Aldehyde Precursor | Active Methylene Compound | Resulting Product | Reference |
|---|---|---|---|
| 7-[2-(1-butyl-1H-imidazole)ethynyl]-10-octyl-10H-phenothiazine-3-carbaldehyde | Cyanoacetic acid | 2-cyano-3-(7-(2-(1-butyl-1H-imidazole)ethynyl)-10-octyl-10H-phenothiazine-3-yl)acrylic acid | acs.org |
| 7-[2-(1-dodecyl-1H-imidazole)ethynyl]-10-octyl-10H-phenothiazine-3-carbaldehyde | Cyanoacetic acid | 2-cyano-3-(7-(2-(1-dodecyl-1H-imidazole)ethynyl)-10-octyl-10H-phenothiazine-3-yl)acrylic acid | acs.org |
The aldehyde group of this compound readily reacts with hydrazines and thiosemicarbazides to form the corresponding hydrazones and thiosemicarbazones. These reactions are typically carried out by heating the reactants in a suitable solvent, often with acid catalysis. nih.govresearchgate.net Hydrazones are characterized by the >C=N-NH- functional group, while thiosemicarbazones possess the >C=N-NH-C(=S)NH₂ moiety.
These derivatives are of significant interest due to their wide range of biological activities and their ability to act as chelating ligands for metal ions. researchgate.net The formation of hydrazones is a condensation reaction where a molecule of water is eliminated. nih.gov
While the provided search results describe the general synthesis of hydrazones from various aldehydes and hydrazides, the direct reaction of this compound is a specific application of this well-established chemical transformation. nih.govresearchgate.nettpcj.orgnih.gov The synthesis of a cholyl hydrazide Schiff base of phenothiazine has been reported, demonstrating the formation of a hydrazone linkage with a phenothiazine derivative. rsc.org
Table 2: General Reaction for Hydrazone/Thiosemicarbazone Formation
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| This compound | Hydrazine (or substituted hydrazine) | Hydrazone |
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are generally formed by the condensation of a primary amine with an aldehyde or ketone. bas.bgmdpi.comnih.gov this compound serves as the aldehyde component in the synthesis of a variety of phenothiazine-containing Schiff bases.
The reaction typically involves refluxing the aldehyde with a primary amine in an alcoholic solvent, sometimes with the addition of a few drops of acid as a catalyst. mdpi.comnih.govscirp.org The formation of the imine bond (>C=N-) is a reversible reaction that is driven to completion by the removal of water.
A range of aromatic and heterocyclic amines have been condensed with phenothiazine-based aldehydes to create novel Schiff bases with potential applications in materials science and as fluorescent sensors. rsc.orgnih.govresearchgate.net For example, new heterocyclic Schiff bases with fluorescent properties have been obtained from the thermal condensation of (10-alkyl)-3-formyl-10H-phenothiazine derivatives with aromatic amines. researchgate.net
Oxidation Reactions of the Aldehyde Moiety to Carboxylic Acids
The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. While various oxidizing agents can achieve this transformation, an interesting and somewhat unusual oxidation of a phenothiazine-based aldehyde to a carboxylic acid has been observed during a Horner-Wadsworth-Emmons coupling reaction performed in the absence of an inert atmosphere. lew.ro
In a specific instance, 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde was converted to 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carboxylic acid as the main product when the Horner-Wadsworth-Emmons reaction was carried out in the presence of t-BuOK without taking precautions to exclude air. lew.ro This suggests that under these basic conditions, atmospheric oxygen can act as the oxidant. The introduction of a carboxylic acid functionality onto the phenothiazine ring is valuable for creating new chromophoric compounds and as an intermediate for further chemical modifications. lew.ro The oxidation of phenothiazine itself can lead to products like phenothiazine 5-oxide. nih.gov
Carbon-Carbon Bond Forming Reactions
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones. nrochemistry.comwikipedia.org The reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. This carbanion then reacts with the aldehyde to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a phosphate (B84403) salt to yield the alkene. organic-chemistry.orgyoutube.com A key advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org
While the HWE reaction is a standard olefination method, its application to this compound can be influenced by the specific reaction conditions. As mentioned previously, an attempted HWE reaction on a phenothiazine-based aldehyde in the presence of t-BuOK and air resulted in the oxidation of the aldehyde to a carboxylic acid rather than the expected alkene formation. lew.ro This highlights the sensitivity of the phenothiazine nucleus and the aldehyde group to the reaction environment. Under carefully controlled, inert conditions, the HWE reaction should proceed as expected to yield the corresponding vinyl-phenothiazine derivative.
The general mechanism involves the deprotonation of the phosphonate, nucleophilic attack on the aldehyde, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene. nrochemistry.comwikipedia.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-cyano-3-(10H-phenothiazin-10-yl)acrylic acid |
| Ethyl cyanoacetate |
| Cyanoacetic acid |
| 7-[2-(1-butyl-1H-imidazole)ethynyl]-10-octyl-10H-phenothiazine-3-carbaldehyde |
| 2-cyano-3-(7-(2-(1-butyl-1H-imidazole)ethynyl)-10-octyl-10H-phenothiazine-3-yl)acrylic acid |
| 7-[2-(1-dodecyl-1H-imidazole)ethynyl]-10-octyl-10H-phenothiazine-3-carbaldehyde |
| 2-cyano-3-(7-(2-(1-dodecyl-1H-imidazole)ethynyl)-10-octyl-10H-phenothiazine-3-yl)acrylic acid |
| 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) |
| Hydrazine |
| Thiosemicarbazide |
| Cholyl hydrazide Schiff base of phenothiazine |
| (10-alkyl)-3-formyl-10H-phenothiazine |
| 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde |
| 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carboxylic acid |
| Phenothiazine 5-oxide |
| t-BuOK (Potassium tert-butoxide) |
Pinacol Coupling Reactions with Aromatic Aldehydes
The Pinacol coupling reaction is a classic carbon-carbon bond-forming reaction that involves the reductive coupling of two carbonyl compounds to form a vicinal diol. This reaction typically proceeds via a one-electron reduction of the carbonyl group by a reducing agent to generate a ketyl radical anion. Two of these radicals then dimerize to yield the diol.
The reaction conditions for Pinacol coupling of aromatic aldehydes can vary significantly, often employing reducing agents like magnesium, samarium(II) iodide, or electrochemical methods. Diastereoselectivity is a key aspect of these reactions, with the formation of dl and meso isomers being possible.
Table 1: Illustrative Pinacol Coupling Reaction of Aromatic Aldehydes
| Entry | Aromatic Aldehyde | Reducing Agent | Solvent | Product (Vicinal Diol) | Yield (%) | Diastereomeric Ratio (dl:meso) |
| 1 | Benzaldehyde | Li | THF | 1,2-Diphenyl-1,2-ethanediol | ~70-80 | Predominantly DL |
| 2 | 4-Methoxybenzaldehyde | SmI₂ | THF | 1,2-Bis(4-methoxyphenyl)-1,2-ethanediol | High | Variable |
| 3 | 2-Chlorobenzaldehyde | Mg | Benzene (B151609) | 1,2-Bis(2-chlorophenyl)-1,2-ethanediol | Moderate | Variable |
Note: This table represents typical conditions and outcomes for Pinacol coupling of various aromatic aldehydes and is for illustrative purposes. Specific data for this compound is not available.
Grignard Reactions for Molecular Backbone Expansion
Grignard reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds, allowing for significant expansion of a molecule's carbon framework. The reaction involves the nucleophilic attack of a Grignard reagent (R-MgX) on an electrophilic carbonyl carbon.
In the context of this compound, a Grignard reagent would attack the aldehyde carbonyl, and subsequent acidic workup would yield a secondary alcohol. This transformation effectively extends the molecular backbone by introducing the 'R' group from the Grignard reagent onto the carbon atom of the original aldehyde group.
The general steps for this reaction are:
Formation of the Grignard Reagent: An organohalide reacts with magnesium metal in an ether solvent.
Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon of this compound.
Protonation: An acidic workup protonates the resulting alkoxide to form the final secondary alcohol.
Table 2: Hypothetical Grignard Reactions with this compound
| Entry | Grignard Reagent (R-MgX) | 'R' Group | Hypothetical Product |
| 1 | Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-(10H-Phenothiazin-10-yl)ethanol |
| 2 | Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | Phenyl(10H-phenothiazin-10-yl)methanol |
| 3 | Ethylmagnesium chloride (CH₃CH₂MgCl) | Ethyl | 1-(10H-Phenothiazin-10-yl)propan-1-ol |
Note: This table presents hypothetical products from the reaction of this compound with various Grignard reagents, as specific experimental data is not available in the reviewed literature.
Catalyst-Mediated Transformations Involving this compound
The phenothiazine scaffold is known to participate in various catalyst-mediated reactions, often leveraging its electron-rich nature. For instance, N-substituted phenothiazine derivatives can act as catalysts in certain reactions, such as the nuclear chlorination of aromatic hydrocarbons when used in conjunction with a Lewis acid.
However, specific research detailing catalyst-mediated transformations where this compound itself is the substrate is limited in the available literature. It is plausible that the aldehyde group could undergo various known catalytic transformations. For example, palladium-catalyzed cross-coupling reactions are commonly used to functionalize heterocyclic compounds, although these are more typically performed on halogenated derivatives.
The reactivity of the phenothiazine nitrogen and the aromatic rings can also be influenced by the presence of the electron-withdrawing carboxaldehyde group at the 10-position. This could modulate the outcomes of catalytic reactions compared to unsubstituted or N-alkylated phenothiazines.
Table 3: Potential Catalyst-Mediated Reactions
| Reaction Type | Catalyst System | Potential Transformation of Aldehyde Group |
| Catalytic Hydrogenation | Pd/C, H₂ | Reduction to 10-(Hydroxymethyl)phenothiazine |
| Wittig Reaction | Phosphonium ylide | Conversion to an alkene |
| Knoevenagel Condensation | Base catalyst (e.g., piperidine) | Condensation with active methylene compounds |
Note: This table outlines potential catalytic transformations of the aldehyde group in this compound based on general organic principles. Specific documented examples for this compound were not found.
Spectroscopic and Structural Elucidation of Phenothiazine 10 Carboxaldehyde Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of phenothiazine-10-carboxaldehyde systems. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of this compound derivatives, the aldehyde proton typically appears as a singlet in the downfield region, often around 9.76 to 10.03 ppm. sphinxsai.comrsc.org The aromatic protons of the phenothiazine (B1677639) core resonate in the range of approximately 6.18 to 7.80 ppm, with their specific chemical shifts and coupling patterns being influenced by the substitution pattern on the rings. sphinxsai.com For instance, in 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde), the aldehyde proton gives a singlet at 9.76 ppm. sphinxsai.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically found in the highly deshielded region of the spectrum, around 183.1 to 192.7 ppm. rsc.org The carbon atoms of the phenothiazine rings produce a series of signals in the aromatic region, generally between 114 and 147 ppm. sphinxsai.comresearchgate.net The specific chemical shifts are sensitive to the electronic effects of substituents on the phenothiazine nucleus.
Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | DMSO-d6 | 9.76 (s, 1H, -CHO), 7.80 (s, 2H), 7.53-7.59 (m, 2H), 7.15 (d, 1H, J = 8 Hz), 6.96-7.07 (m, 2H), 6.44 (d, 1H, J = 8.4 Hz), 6.35 (d, 1H, J = 8 Hz) | Data not fully provided |
| 10,10'-(2,5-dimethoxy-1,4-phenylene)bis(10H-phenothiazine) | DMSO-d6 | 7.38 (s, 2H), 6.99-7.07 (m, 8H), 6.85-6.89 (m, 4H), 6.21 (d, 4H, J = 8.04 Hz), 3.72 (s, 6H, -OCH3) | Data not fully provided |
| 10,10'-(2-ethoxy-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | DMSO-d6 | 6.24-6.38, 4.07 (q, 2H, -OCH2, J = 8 Hz), 3.74 (s, 3H, -OCH3), 1.03 (t, 3H, -OCH2CH3, J = 13.2 Hz) | Data not fully provided |
| 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | CDCl3 | 9.75 (s, 2H), 7.53 (s, 2H), 7.41-7.44 (m, 2H), 7.17 (d, 2H, J = 11 Hz), 7.04 (d, 2H, J = 6 Hz), 6.91-6.96 (m, 4H), 6.18-6.25 (m, 4H), 3.91 (t, 2H, J = 8 Hz), 3.77 (s, 1H, -OCH3), 1.25 (m, 2H, -CH2), 1.08-1.15 (m, 8H, alkyl H), 0.80 (t, 3H, -CH2CH3, J = 12 Hz) | Data not fully provided |
| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | CDCl3 | 7.569 (s, 1H), 7.157 (t, 1H), 7.097 (d, J = 7.8 Hz, 1H), 6.912 (d, J = 6.4 Hz, 1H), 6.896 (d, J = 6.2 Hz, 1H), 3.974 (q, 2H), 1.447 (t, 3H) | 189.98, 131.04, 130.16, 128.25, 127.59, 127.49, 124.51, 123.56, 123.30, 115.58, 114.40, 89, 42.47 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying functional groups within a molecule by probing their vibrational frequencies. nih.gov In the analysis of this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group. lew.ro This band typically appears in the region of 1670-1690 cm⁻¹. sphinxsai.comlew.ro For example, in 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde), this peak is observed at 1683 cm⁻¹. sphinxsai.com
Other characteristic IR absorption bands for these compounds include C-H stretching vibrations of the aromatic rings and the alkyl groups (if present), C-N stretching, and C-S stretching vibrations. The C-S-C symmetric stretching vibrational mode is typically observed around 1080 cm⁻¹, while the C-N-C symmetric stretching mode is found near 1243 cm⁻¹. researchgate.net The in-phase and out-of-phase breathing vibrations of the aromatic rings are usually seen at approximately 1595 and 1574 cm⁻¹ and at 1474 and 1445 cm⁻¹, respectively. researchgate.net The presence and position of these bands can confirm the integrity of the phenothiazine core and the presence of the aldehyde functionality. lew.ro
Interactive Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Compound | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | 1683 | 3433, 2718, 1595, 1503, 1465, 1310, 1041, 1019, 751 |
| 10,10'-(2,5-dimethoxy-1,4-phenylene)bis(10H-phenothiazine) | N/A | 3433, 2925, 1508, 1461, 1302, 1243, 1030, 738, 706 |
| 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | 1687 | 3435, 2927, 1595, 1309, 1250, 1203, 1023, 747 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental formula. researchgate.net
For this compound derivatives, ESI (Electrospray Ionization) is a common ionization technique. The mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. For example, the ESI mass spectrum of 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) shows an [M+H]⁺ peak at m/z 529.0, and 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) shows an [M+1]⁺ peak at m/z 673. sphinxsai.com
HRMS is particularly valuable for confirming the identity of newly synthesized compounds. By comparing the experimentally measured accurate mass with the calculated theoretical mass for a proposed formula, researchers can confirm the elemental composition with a high degree of confidence. researchgate.net This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Interactive Table 3: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | [M+H]⁺ or [M+1]⁺ (m/z) |
| 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | ESI | 529.0 |
| 10,10'-(2,5-dimethoxy-1,4-phenylene)bis(10H-phenothiazine) | ESI | 533.6 |
| 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | ESI | 673 |
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction, when suitable crystals can be grown, offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformations.
For phenothiazine derivatives, X-ray studies reveal the characteristic "butterfly" conformation of the tricyclic system. lew.ro The degree of folding, defined by the dihedral angle between the two benzene (B151609) rings, is influenced by the nature and position of substituents. In 10-ethyl-10H-phenothiazine-3-carbaldehyde, this dihedral angle is 21.1°. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net In the case of 10-ethyl-10H-phenothiazine-3-carbaldehyde, weak C—H⋯O hydrogen bonds link molecules into chains, and π–π interactions are observed with a centroid-centroid distance of 3.801 Å. researchgate.net
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials, providing information about the crystal lattice parameters and phase purity of the bulk sample.
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared with the calculated theoretical values for a proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical and molecular formula of the synthesized compound.
For example, for 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) (C₃₂H₂₀N₂O₂S₂), the calculated elemental composition is C, 72.70%; H, 3.81%; N, 5.30%. The experimentally found values were C, 72.39%; H, 3.85%; N, 5.32%, which are in good agreement. sphinxsai.com Similarly, for 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) (C₄₀H₃₆N₂O₄S₂), the calculated values are C, 71.40%; H, 5.39%; N, 4.16%, while the found values were C, 69.12%; H, 4.27%; N, 4.18%. sphinxsai.com
Interactive Table 4: Elemental Analysis Data for this compound Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 10,10'-(1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | C₃₂H₂₀N₂O₂S₂ | C: 72.70, H: 3.81, N: 5.30 | C: 72.39, H: 3.85, N: 5.32 |
| 10,10'-(2,5-dimethoxy-1,4-phenylene)bis(10H-phenothiazine) | C₃₂H₂₄N₂O₂S₂ | C: 72.15, H: 4.54, N: 5.26 | C: 72.46, H: 4.58, N: 5.26 |
| 10,10'-(2-(heptyloxy)-5-methoxy-1,4-phenylene)bis(10H-phenothiazine-3-carbaldehyde) | C₄₀H₃₆N₂O₄S₂ | C: 71.40, H: 5.39, N: 4.16 | C: 69.12, H: 4.27, N: 4.18 |
Electronic Structure and Computational Investigations of Phenothiazine 10 Carboxaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For phenothiazine (B1677639) systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are standard for exploring molecular structure, stability, and reactivity. researchgate.netsamipubco.com
The first step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For Phenothiazine-10-carboxaldehyde, DFT calculations are used to find the most stable three-dimensional structure. The phenothiazine core is not planar; it adopts a characteristic folded or "butterfly" conformation along the sulfur-nitrogen axis. researchgate.net The degree of this folding is a key structural parameter.
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For phenothiazine derivatives, calculations have supported specific conformations, such as an anancomeric chair conformation when a 1,3-dioxane (B1201747) ring is attached, with the larger phenothiazine substituent occupying the equatorial position to minimize steric hindrance. researchgate.net In this compound, the orientation of the carboxaldehyde group (-CHO) at the N-10 position is determined by the interplay of steric and electronic factors to achieve the most stable molecular geometry.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). samipubco.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. samipubco.com For phenothiazine derivatives, the HOMO is typically delocalized over the electron-rich phenothiazine ring system, while the LUMO is often centered on electron-accepting substituent groups. samipubco.comresearchgate.net In this compound, the HOMO would reside on the phenothiazine core, and the LUMO would be localized primarily on the electron-withdrawing carboxaldehyde moiety. This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.
DFT calculations for various phenothiazine derivatives have reported HOMO-LUMO energy gaps in the range of approximately 3.07 eV to 4.43 eV. samipubco.com A study on a related thiazole-based hydrazone of a carboxaldehyde found an energy gap of 3.42 eV, indicating moderate stability and reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Phenothiazine Derivatives Note: These values are for illustrative purposes based on related phenothiazine compounds.
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Phenothiazine Derivative (PPC) | -5.25 | -1.59 | 3.66 | samipubco.com |
| Phenothiazine Derivative (BPPC) | -5.27 | -1.59 | 3.68 | samipubco.com |
| Phenothiazine Derivative (BPPCA) | -4.96 | -1.89 | 3.07 | samipubco.com |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with small energy gaps are considered "soft," while those with large gaps are "hard." samipubco.com
Global Electrophilicity Index (ω): Quantifies the electron-accepting capability. It is calculated as ω = μ² / (2η).
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonding pairs and lone pairs. researchgate.netwisc.edu This method is exceptionally useful for analyzing intramolecular interactions and charge transfer phenomena. researchgate.netnih.gov
The key output of NBO analysis is the second-order perturbation theory analysis, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions. A high E(2) value indicates a strong electronic delocalization from a filled "donor" NBO to an empty "acceptor" NBO.
For this compound, NBO analysis would reveal:
Hyperconjugative Interactions: Delocalization of electron density from σ-bonds to adjacent π*-antibonding orbitals.
Intramolecular Charge Transfer (ICT): The most significant interaction would likely be the delocalization of the lone pair from the nitrogen atom (N10) into the π* orbitals of the adjacent aromatic rings and the carboxaldehyde group.
Studies on related compounds show significant stabilization energies for such interactions. For example, the interaction involving the nitrogen lone pair donating into an adjacent antibonding orbital (LP(N) → π*) can have stabilization energies exceeding 50 kcal/mol, confirming a substantial ICT character. researchgate.net
Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for a Phenothiazine-related Structure
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Source |
| LP(1) N10 | π(C-C) | ~53 | researchgate.net |
| π(C-C) | π(C-C) | ~20-30 | researchgate.net |
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be determined. nih.gov
These theoretical spectra are invaluable for interpreting experimental Fourier-transform infrared (FTIR) spectra. By comparing the calculated frequencies with the observed absorption bands, one can confidently assign specific bands to particular molecular vibrations, such as C=O stretching, C-H bending, or vibrations of the phenothiazine skeleton. researchgate.net For this compound, a strong vibrational mode corresponding to the C=O stretch of the aldehyde group would be a key feature, typically expected in the 1680-1700 cm⁻¹ region. This comparison serves as a powerful tool for structural confirmation.
Time-Dependent Density Functional Theory (TD-DFT) Calculations for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. rsc.orguci.eduarxiv.org It is widely used to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. researchgate.net
By performing TD-DFT calculations, one can simulate the electronic absorption spectrum of this compound. The calculations provide information on:
Excitation Energies: The energy required to promote an electron from an occupied orbital to a virtual orbital.
Oscillator Strengths: The intensity of a given electronic transition.
Nature of Transitions: The main orbital contributions to each transition (e.g., HOMO→LUMO, HOMO-1→LUMO).
For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and help assign them to specific electronic processes, such as the π→π* transitions within the aromatic phenothiazine system and the n→π* transition associated with the carbonyl group of the aldehyde. researchgate.net This analysis is fundamental to understanding the photophysical properties of the molecule and its potential use in optical materials.
Theoretical Descriptors for Structure-Property Relationships
Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides powerful tools for predicting the physicochemical and electronic properties of molecules like this compound and its derivatives. mdpi.comnih.gov By calculating a range of molecular descriptors, researchers can establish clear structure-property relationships, offering insights into molecular stability, reactivity, and electronic behavior without the need for extensive empirical synthesis and testing. mdpi.comresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic characteristics of a molecule. The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (Eg), is a crucial descriptor for molecular reactivity and stability. nih.gov A smaller energy gap generally signifies a molecule that is more easily polarized and more chemically reactive. nih.gov
In studies of phenothiazine-based D-π-A (Donor-π-spacer-Acceptor) systems, DFT calculations have shown that the HOMO electron density is typically localized on the electron-donating phenothiazine core. nih.gov Conversely, the LUMO density is often redistributed towards the acceptor part of the molecule. nih.gov This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer character, a vital property for applications in optoelectronics. nih.gov Structural modifications, such as the addition of different functional groups, can significantly influence the HOMO-LUMO gap. For instance, in related phenothiazine derivatives, substitutions have been shown to narrow the energy gap from 2.30 eV to as low as 2.14 eV, thereby tuning the electronic properties of the material. nih.gov
| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_g) (eV) | Source |
| Phenothiazine Derivative M1 | -5.20 | -3.00 | 2.20 | nih.gov |
| Phenothiazine Derivative M2 | -5.33 | -3.19 | 2.14 | nih.gov |
| Phenothiazine Derivative M3 | -5.35 | -3.19 | 2.16 | nih.gov |
| Phenothiazine Derivative M4 | -5.19 | -2.89 | 2.30 | nih.gov |
Table 1: Calculated frontier molecular orbital energies for representative phenothiazine-based D-π-A systems, demonstrating the impact of structural modifications on electronic properties. Data extracted from studies on related complex derivatives.
Global Reactivity Descriptors
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): A measure of the power of an atom or group to attract electrons, χ = (I + A) / 2
Chemical Hardness (η): Represents the resistance to change in electron distribution, η = (I - A) / 2
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, ω = χ² / (2η)
These quantum-chemical descriptors are instrumental in rationalizing the reactivity of phenothiazine derivatives and predicting their interactions in various chemical environments. researchgate.net
| Descriptor | Phenothiazine Derivative M2 | Phenothiazine Derivative M4 |
| Ionization Potential (I) (eV) | 5.33 | 5.19 |
| Electron Affinity (A) (eV) | 3.19 | 2.89 |
| Electronegativity (χ) (eV) | 4.26 | 4.04 |
| Chemical Hardness (η) (eV) | 1.07 | 1.15 |
| Global Softness (S) (eV⁻¹) | 0.93 | 0.87 |
| Electrophilicity Index (ω) (eV) | 8.48 | 7.09 |
Table 2: Calculated global reactivity descriptors for two phenothiazine derivatives based on the data from Table 1. These values help in quantitatively comparing the chemical reactivity of different molecular structures.
Molecular Structure and Intermolecular Interactions
Computational methods are also used to investigate the three-dimensional structure of phenothiazine compounds. The phenothiazine core is not planar but adopts a characteristic folded, or "butterfly-like," conformation. mdpi.com The degree of this folding is defined by the dihedral angle between the two outer benzene (B151609) rings. DFT calculations can predict this angle with high accuracy, confirming that the bent structure is an inherent feature due to steric hindrance, not just an effect of crystal packing. mdpi.com
Photophysical and Photochemical Properties of Phenothiazine 10 Carboxaldehyde and Its Derivatives
Absorption Spectroscopy (UV-Vis) and Electronic Transitions (π-π, n-π)
The electronic absorption spectra of phenothiazine-10-carboxaldehyde and its derivatives are characterized by distinct bands in the ultraviolet-visible (UV-Vis) region, which are attributed to various electronic transitions within the molecule. Typically, these compounds exhibit two main absorption bands. nih.gov The higher energy band, usually found in the shorter wavelength UV region, is assigned to π-π* transitions within the aromatic system of the phenothiazine (B1677639) ring. nih.govacs.org A lower energy, broader band, often extending into the visible region, is characteristic of an intramolecular charge transfer (ICT) from the electron-donating phenothiazine moiety to the electron-accepting carboxaldehyde group. acs.orgnih.gov The n-π* transition, involving the non-bonding electrons of the nitrogen and sulfur atoms in the phenothiazine ring and the oxygen of the carbonyl group, is also a possible transition, though it is often weaker and can be masked by the more intense π-π* and ICT bands. nih.gov
The position and intensity of these absorption bands are sensitive to the substitution pattern on the phenothiazine ring and the nature of the solvent. For instance, the introduction of additional electron-donating or electron-withdrawing groups can significantly shift the absorption maxima. A study on phenothiazine-aldehyde derivatives showed a strong absorption band around 290 nm and a second band between 395 and 399 nm. researchgate.net In some phenothiazine dyads, the UV-Vis absorption maxima are observed in the range of 280 to 300 nm. sphinxsai.com The direct connection of a formyl group to the phenothiazine ring can lead to an unexpected planarization of the molecule, which has drastic consequences on its photophysical properties. researchgate.net
Table 1: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Phenothiazine-aldehyde derivatives | Various | ~290, 395-399 | researchgate.net |
| Phenothiazine dyads (compounds 10-13) | DMF | 280-300 | sphinxsai.com |
| 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | MeCN | 234, 280 | nih.gov |
| PTZ-SCN | Acetonitrile | 416 | nih.gov |
| NPI-PTZ1 and NPI-PTZ4 | Various | - | nih.govacs.org |
Note: This table presents a selection of available data and is not exhaustive. The specific structures of the derivatives can be found in the cited literature.
Fluorescence Spectroscopy and Emission Characteristics
This compound and its derivatives are often fluorescent, with emission properties that are highly dependent on their molecular structure and environment. The fluorescence typically originates from the decay of the excited ICT state to the ground state.
Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, varies significantly among phenothiazine derivatives. Some derivatives exhibit high quantum yields, making them promising for applications in materials science. sphinxsai.com For instance, certain phenothiazine derivatives have been reported to have quantum yields ranging from 41% to 93% in various solvents. researchgate.net The introduction of a bromine substituent has been shown to nearly double the quantum yield in some cases, an effect attributed to favorable molecular orbital interactions. researchgate.net In contrast, some derivatives, particularly those that form a twisted intramolecular charge transfer (TICT) state upon photoexcitation, can have their fluorescence significantly quenched. nih.govacs.org
Fluorescence Lifetimes
The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another crucial parameter. For some phenothiazine derivatives, lifetimes in the nanosecond scale (e.g., 4.01–7.55 ns) have been reported in solvents of varying polarity. researchgate.net Time-resolved fluorescence spectroscopy has been instrumental in elucidating the dynamics of the excited states, including the formation of ICT states. acs.org
Stokes Shifts
The Stokes shift, the difference in energy between the absorption and emission maxima, is often large for this compound and its derivatives. This is a direct consequence of the significant reorganization of the molecule and the surrounding solvent molecules in the excited ICT state compared to the ground state. Large Stokes shifts, in the range of 5688–7021 cm-1, have been observed for some derivatives in various solvents. researchgate.net These large shifts are indicative of a substantial change in the dipole moment upon excitation and are a hallmark of efficient ICT. sphinxsai.com
Table 2: Fluorescence Data for Selected Phenothiazine Derivatives
| Compound/Derivative Class | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Stokes Shift (cm-1) | Reference |
|---|---|---|---|---|---|
| Phenothiazine dyads | 453-543 | High | - | Large | sphinxsai.com |
| Phenothiazine derivatives (3a-3e) | 450-600 | 0.41-0.93 | 4.01-7.55 | 5688-7021 | researchgate.net |
| Extended phenothiazines (3-5) | 450-600 | Higher than PTZ | - | - | rsc.org |
| PTZ-SCN | 604 | - | - | - | nih.gov |
| 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 374 | Low intensity | - | - | nih.gov |
Note: This table summarizes data from various studies. For detailed information on specific compounds and experimental conditions, please refer to the cited sources.
Solvatochromism and Intramolecular Charge Transfer (ICT) Phenomena
A prominent feature of this compound and its derivatives is their solvatochromism, which is the change in the color of a solution of the compound with a change in the solvent polarity. This phenomenon is a direct result of the ICT character of the lowest energy electronic transition. In polar solvents, the charge-separated excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. researchgate.net
The significant positive solvatochromism observed in both absorption and fluorescence spectra of many phenothiazine derivatives confirms a considerable ICT from the electron-donating phenothiazine unit to the electron-accepting substituent. researchgate.net This charge separation leads to a larger dipole moment in the excited state compared to the ground state. The extent of this charge transfer can be modulated by altering the donor and acceptor strengths within the molecule. For example, oxygen functionalization of the sulfur atom in the phenothiazine ring can tune the ICT process, with some oxygen-free derivatives forming a twisted intramolecular charge transfer (TICT) state where fluorescence is quenched, while oxygen-functionalized counterparts can populate a planar intramolecular charge transfer (PICT) state that is highly fluorescent. nih.govacs.org In some cases, dual ICT fluorescence has been observed from different conformers of the same molecule. elsevierpure.com
Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP) Characteristics
In recent years, phenothiazine derivatives have emerged as a significant class of materials exhibiting thermally activated delayed fluorescence (TADF). nih.govrsc.orgnih.gov TADF is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, to generate fluorescence, thereby enabling the potential for 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). researchgate.net The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for efficient reverse intersystem crossing (rISC) from the T1 state to the S1 state through thermal activation. nih.govwikipedia.org Phenothiazine-based donor-acceptor molecules are well-suited for achieving a small ΔEST due to the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor. nih.gov
In addition to TADF, some phenothiazine derivatives also exhibit room-temperature phosphorescence (RTP), which is the emission of light from the triplet state at ambient temperatures. uni.edunih.gov The ability of a phenothiazine derivative to exhibit TADF or RTP can be influenced by factors such as molecular conformation and intermolecular interactions in the solid state. nih.govnih.gov For instance, controlling the conformation of the phenothiazine unit can modulate the RTP properties. nih.gov The presence of electron-withdrawing substituents on the phenothiazine ring has been found to reduce RTP intensity. uni.edu In some systems, a dynamic interplay between TADF and RTP has been observed, with the dominant emission mechanism being dependent on the concentration. nih.gov
Photoinduced Electron Transfer Dynamics
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, and it is at the heart of the functionality of many phenothiazine derivatives, especially those designed as photosensitizers or for use in photovoltaic devices. nih.govnih.gov In derivatives of this compound, the phenothiazine moiety typically acts as the electron donor, while the carboxaldehyde group, or a group derived from it, can function as an electron acceptor or a linker to an acceptor.
The dynamics of PET in these systems are governed by several factors, including the electronic coupling between the donor and acceptor, the driving force for electron transfer (related to the redox potentials of the donor and acceptor), and the reorganization energy of the system. The introduction of a carboxaldehyde group at the 10-position of the phenothiazine ring directly influences its electronic properties.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In many phenothiazine derivatives, the HOMO is localized on the electron-rich phenothiazine ring, while the LUMO is situated on the acceptor moiety. sphinxsai.com This spatial separation of the frontier orbitals facilitates charge separation in the excited state.
The efficiency and rate of photoinduced electron transfer can be fine-tuned by modifying the structure of the molecule. For instance, the nature of the solvent can play a crucial role. In polar solvents, the charge-separated state can be stabilized, potentially leading to longer-lived charge separation.
The process of photoinduced electron transfer in phenothiazine derivatives has been studied using various spectroscopic techniques, including transient absorption spectroscopy. These studies allow for the direct observation of the excited states and any resulting radical ions, providing insights into the kinetics of the electron transfer process. For example, in studies of related phenothiazine systems, the formation of the phenothiazine radical cation is a key indicator of electron transfer having occurred. nih.gov
The table below summarizes key photophysical data for some phenothiazine derivatives, which can provide insights into the potential behavior of this compound derivatives.
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| PTZ-6a | 450 | 585 | 4846 | - |
| PTZ-6b | 455 | 625 | 5890 | - |
| PTZ-6c | 460 | 660 | 6634 | - |
| PTZ-6d | 465 | 700 | 7272 | - |
| PTZ-6e | 470 | 750 | 9430 | - |
Data for PTZ-6(a-e) series from a study on D-π-A phenothiazine derivatives with aldehyde and acrylonitrile (B1666552) groups as acceptors. eurjchem.com
Photostability of this compound Derivatives
The photostability of a compound is a critical parameter, especially for applications that involve prolonged exposure to light, such as in organic light-emitting diodes (OLEDs) or solar cells. The photostability of phenothiazine derivatives can be influenced by several factors, including the substituents on the phenothiazine core and the surrounding environment.
In general, phenothiazine derivatives can undergo photodegradation through various pathways. One common pathway involves the formation of a radical cation upon photoionization, which can then react with other molecules, including oxygen or the solvent. nih.gov The presence of an aldehyde group might introduce additional photochemical reaction pathways. Aldehydes themselves can be photochemically active and can participate in reactions such as photoreduction or photooxidation. beilstein-journals.org
The photostability of phenothiazine derivatives is often linked to their ability to dissipate absorbed light energy through non-destructive pathways, such as fluorescence or phosphorescence, or through efficient and reversible photoinduced electron transfer. If the excited state has a long lifetime and is not efficiently quenched, it has a higher probability of undergoing undesirable chemical reactions.
Studies on various phenothiazine-based dyes have shown that their stability can be engineered. For example, introducing bulky groups can sterically hinder intermolecular reactions that might lead to degradation. The choice of solvent and the exclusion of oxygen can also significantly enhance the photostability of these compounds.
The thermal stability of related phenothiazine derivatives with aldehyde functionalities has been investigated, showing that these compounds can possess good thermal stability, which is often a prerequisite for good photostability. eurjchem.com The table below presents the thermal stability data for a series of phenothiazine derivatives.
| Compound | Melting Point (°C) | T₅d (°C) |
| PTZ-6a | 198 | 335 |
| PTZ-6b | 186 | 340 |
| PTZ-6c | 175 | 345 |
| PTZ-6d | 164 | 350 |
| PTZ-6e | 136 | 354 |
T₅d is the temperature at which 5% weight loss occurs. Data for PTZ-6(a-e) series from a study on D-π-A phenothiazine derivatives with aldehyde and acrylonitrile groups as acceptors. eurjchem.com
Electrochemical Behavior of Phenothiazine 10 Carboxaldehyde Systems
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Investigations
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to study the redox behavior of electroactive species like phenothiazine (B1677639) derivatives. researchgate.net For the parent phenothiazine (PTZ), CV analysis typically reveals a quasi-reversible two-electron oxidation process. nih.gov The electrochemical oxidation of various phenothiazine derivatives has been successfully investigated using both DPV and square-wave voltammetry (SWV). researchgate.net
Specific studies on phenothiazine dyads bearing carboxaldehyde groups (at the 3-position, closely related to the 10-carboxaldehyde) in DMF solution have been conducted using cyclic voltammetry. sphinxsai.com These investigations, performed with a glassy carbon working electrode and a platinum counter electrode, surprisingly showed that the aldehyde-functionalized phenothiazine dyads were resistant to oxidation, exhibiting no anodic (oxidation) peaks. sphinxsai.com However, they did display cathodic (reduction) peaks, which were attributed to the formation of their corresponding cations in an excited state. sphinxsai.com
This resistance to oxidation contrasts with other derivatives, such as 10H-phenothiazine-1-carboxylic acid, which shows a clear monoelectronic oxidation step at a low potential of around 0.25 V in square wave anodic stripping voltammetry (SWASV) experiments. researchgate.net The absence of an oxidation wave for the aldehyde derivatives suggests that the electron-withdrawing nature of the carboxaldehyde group makes it significantly more difficult to remove an electron from the phenothiazine system.
Voltammetric methods are also employed to monitor the synthesis of phenothiazine derivatives and to determine their concentration in various media. researchgate.netnih.gov
Redox Potentials and Reversibility of Oxidation/Reduction Processes
The redox potential of a phenothiazine derivative is a critical parameter that is heavily influenced by the nature of its substituents. researchgate.netchemrxiv.org The parent PTZ undergoes oxidation at approximately 0.55 V vs. Ag/AgCl. nih.gov Molecular engineering through the addition of various functional groups allows for precise control over these potentials. chemrxiv.org For instance, hypercrosslinked polymers containing phenothiazine have been developed to achieve high and stable discharge potentials, such as 3.48 V and 3.65 V vs. Li/Li⁺. rsc.org
The reversibility of the redox process is linked to the stability of the species formed upon oxidation or reduction. For many phenothiazine derivatives, the oxidation is quasi-reversible or reversible, indicating a relatively stable radical cation. nih.govresearchgate.net However, in the case of the aforementioned phenothiazine-3-carbaldehyde dyads, the complete absence of an oxidation peak within the typical potential window points to a very high oxidation potential. sphinxsai.com The process is therefore not electrochemically reversible under the studied conditions, as the radical cation, if formed, is not readily reduced back to the neutral species at the electrode surface. This is attributed to the electron-withdrawing effect of the aldehyde group.
The table below shows the oxidation potentials of various phenothiazine derivatives to illustrate the effect of different substituents on redox potential.
| Compound Name | Oxidation Potential (Epa) | Reference Electrode | Notes |
| Phenothiazine (PTZ) | 0.55 V | Ag/AgCl | Quasi-reversible two-electron process. nih.gov |
| 10H-Phenothiazine-1-carboxylic acid | ~0.25 V | - | First monoelectronic oxidation step. researchgate.net |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 0.65 V | Fc/Fc⁺ | Introduction of alkoxy groups increases the potential. chemrxiv.org |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | 1.12 V | Fc/Fc⁺ | Ionic compound with a high redox potential. chemrxiv.org |
This table is for illustrative purposes to show substituent effects, as direct data for Phenothiazine-10-carboxaldehyde is not available in the provided sources.
Electron Injection Capabilities and Energy Level Alignment (e.g., with TiO₂)
Phenothiazine derivatives are widely used as sensitizers in dye-sensitized solar cells (DSSCs) due to their ability to absorb light and inject electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). This capability is governed by the alignment of the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels with the semiconductor's band edges. For efficient electron injection, the LUMO level of the dye must be higher (more negative) than the conduction band edge of TiO₂.
Computational studies on phenothiazine-carbaldehyde dyads show that the HOMO is predominantly localized on the phenothiazine ring and its heteroatoms. sphinxsai.com The introduction of an electron-withdrawing group like carboxaldehyde is expected to lower both the HOMO and LUMO energy levels. While lowering the HOMO level can be beneficial for dye regeneration and achieving higher open-circuit voltages, a significant lowering of the LUMO level could impede efficient electron injection into TiO₂.
Radical Cation Formation and Stability
Upon one-electron oxidation, phenothiazine derivatives form a corresponding radical cation. rsc.org The stability of this radical cation is a crucial property, influencing the reversibility of the electrochemical process and the suitability of the compound for applications like redox flow batteries and photoredox catalysis. chemrxiv.orgrsc.org
The radical cations of many N-substituted phenothiazines are known to be quite stable. rsc.org For example, photochemically generated radical cations of phenothiazine aggregates can be stable for extended periods. nih.gov The stability can be enhanced by structural modifications, such as incorporating the phenothiazine unit into a polymer backbone with a long spacer, which decelerates self-discharge in battery applications. rsc.org
However, the substituent at the N-10 position plays a key role. The 10-carboxaldehyde group is an electron-withdrawing group. Such groups tend to destabilize the positive charge on the radical cation, making it more reactive and less stable compared to derivatives with electron-donating N-substituents (like alkyl groups). This instability is consistent with the electrochemical resistance to oxidation observed in related aldehyde-containing phenothiazines. sphinxsai.com The factors that stabilize carbocations, such as resonance and substituent effects, are largely the same for radical stability. masterorganicchemistry.com An electron-withdrawing group would increase the energy of the radical cation intermediate, making its formation more difficult.
The formation of stable radical cations is often characterized by intense absorption bands in the visible and near-infrared regions, which can be monitored by spectroscopy. rsc.org The lack of a stable radical cation for this compound under typical electrochemical conditions is a defining feature of its redox behavior.
Advanced Materials Science Applications of Phenothiazine 10 Carboxaldehyde Derivatives
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Phenothiazine (B1677639) derivatives are recognized for their significant potential in organic light-emitting diodes (OLEDs) and as luminescent materials, owing to their unique electronic characteristics and structural features. researchgate.net The phenothiazine unit acts as a strong electron donor, and its non-planar "butterfly" conformation helps to suppress intermolecular quenching effects in the solid state, which is crucial for efficient light emission. rsc.org
Researchers have synthesized various phenothiazine-based materials, including those derived from aldehyde precursors, that exhibit strong luminescence. researchgate.netsphinxsai.com For instance, a class of probes with a donor-π-acceptor (D-π-A) structure was synthesized using phenothiazine as the donor and substituted aldehydes with acrylonitrile (B1666552) as the acceptor. eurjchem.com These molecules displayed orange-to-red emission with large Stokes shifts, highlighting their potential in optoelectronics. eurjchem.com
Furthermore, the development of twisted organic compounds incorporating phenothiazine has led to materials with aggregation-induced emission (AIE) properties. rsc.orgresearchgate.net In these systems, the restriction of intramolecular motion in the aggregated or solid state enhances fluorescence, a highly desirable trait for solid-state lighting. rsc.orgnih.gov Derivatives combining phenothiazine with units like tetraphenylethylene (B103901) have shown impressive photoluminescence quantum yields (PLQYs) and high hole mobilities in the solid state. rsc.org These doping-free fluorescent emitters have been used to fabricate OLEDs with external quantum efficiencies (EQEs) up to 4.33% and minimal efficiency roll-off at high brightness. rsc.org Oxidized phenothiazine derivatives, such as those containing phenothiazine 5-oxide and phenothiazine 5,5-dioxide units, are also gaining attention for their room temperature phosphorescence properties, opening pathways for applications in data storage and bioimaging. rsc.org
Table 1: Performance of OLEDs Incorporating Phenothiazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Role | Max. Luminance (cd/m²) | Emission Peak (nm) | External Quantum Efficiency (EQE) (%) | Source |
|---|---|---|---|---|---|
| Poly(phenothiozinyl cyanoterephthalylidene) (PQP) | Emissive Layer | ~60 | 664 (Red) | Not Reported | researchgate.net |
| Poly(phenothiozinyl cyanoisophthalylidene) (PQM) | Emissive Layer | 150 | 608 (Orange) | Not Reported | researchgate.net |
| Phenothiazine-Tetraphenylethylene Derivatives | Doping-Free Emitter | >1000 | Not Reported | Up to 4.33 | rsc.org |
| Phenothiazine Derivatives | Hole-Transporting Layer | Not Applicable | Not Applicable | Up to 22 (in blue TADF OLEDs) | rsc.org |
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
Phenothiazine-10-carboxaldehyde and its derivatives are extensively used in the molecular engineering of organic dyes for dye-sensitized solar cells (DSSCs). nih.govresearchgate.net The strong electron-donating capability of the phenothiazine nucleus makes it an excellent core for photosensitizers, which are responsible for light harvesting and electron injection in DSSCs. rsc.org Its non-planar structure is advantageous as it can effectively suppress the formation of molecular aggregates, which often leads to energy loss and reduced device efficiency. rsc.org The aldehyde functional group provides a convenient point for chemical modification to create complex dyes with tailored properties. researchgate.netacs.org
Studies have shown that DSSCs fabricated with phenothiazine-based dyes can achieve remarkable power conversion efficiencies (PCE), in some cases surpassing the performance of commercial ruthenium-based sensitizers like N719. rsc.orgnih.gov The performance of these dyes can be fine-tuned by modifying the structure, for example, by introducing different N-alkyl chains or extending the π-conjugation. researchgate.netelsevierpure.com
Sensitizer Design and Architecture (e.g., D-π-A, D-D-π-A)
A prevalent strategy in designing high-performance organic sensitizers is the use of a donor-π bridge-acceptor (D-π-A) architecture. In this framework, the electron-rich phenothiazine unit typically serves as the electron donor (D), linked via a conjugated spacer (π) to an electron-acceptor (A) group, which also anchors the dye to the TiO₂ photoanode. researchgate.net The aldehyde group is often a precursor to the final acceptor, such as cyanoacrylic acid, which is formed through Knoevenagel condensation. eurjchem.comacs.org
Table 2: Photovoltaic Performance of DSSCs with Various Phenothiazine Dye Architectures This table is interactive. You can sort and filter the data.
| Dye/Architecture | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Source |
|---|---|---|---|---|---|
| NSPt-C6 (D-π-A) | 14.42 | 0.69 | 0.63 | 6.22 | elsevierpure.com |
| Dye 2a (D-π-D-π-A) | 17.96 | 0.70 | Not Reported | 6.22 | nih.gov |
| POTZP2 (D-D-π-A) | Not Reported | Not Reported | Not Reported | 5.91 | nih.gov |
| Dye with p-methoxyphenyl donor | Not Reported | Not Reported | Not Reported | 6.21 | nih.gov |
| Dye 2a (imidazole donor) | Not Reported | Not Reported | Not Reported | 3.10 | acs.org |
| Dye 2b (imidazole donor) | Not Reported | Not Reported | Not Reported | 3.32 | acs.org |
Co-sensitization Strategies in DSSCs
Co-sensitization is a powerful technique to improve the performance of DSSCs by using a mixture of two or more dyes. This approach aims to compensate for the narrower absorption bands of individual organic dyes compared to standard ruthenium complexes. By combining a phenothiazine derivative with another dye, such as the commercial N719, the light-harvesting range of the photoanode can be broadened, leading to a significant enhancement in the photocurrent. researchgate.netrsc.org
Several studies have demonstrated the success of this strategy. For instance, co-sensitizing a phenothiazine dye (W2) with N719 enhanced the power conversion efficiency from 7.77% (for N719 alone) to 8.20%. researchgate.net The addition of a co-adsorbent like chenodeoxycholic acid (CDCA) can further improve performance by preventing dye aggregation and reducing charge recombination, pushing the efficiency to 8.50%. researchgate.netpan.pl In another case, a cocktail of a phenothiazine dye (POTA) and N719 nearly doubled the current density compared to the POTA-only device, resulting in a PCE improvement of about 60%. researchgate.net These results confirm that co-sensitization is a highly effective method for leveraging the unique properties of phenothiazine dyes to achieve superior photovoltaic performance. researchgate.netbibliotekanauki.pl
Chemical Sensors and Probes (e.g., Optical Sensors for Metal Ions)
The versatile photophysical properties of phenothiazine derivatives make them excellent candidates for the development of chemical sensors and probes. rsc.org Their fluorescence characteristics can be engineered to change in the presence of specific analytes, enabling optical detection.
A notable application is in the sensing of anions. Researchers have developed donor-acceptor type luminophores based on aminoboranes containing phenothiazine substituents. rsc.org These compounds exhibit aggregation-induced emission (AIE) and demonstrate a selective response to fluoride (B91410) ions. The addition of fluoride causes a distinct and rapid change in the emission color from blue to yellow, providing a clear visual signal for detection. In contrast, a similar compound where the boryl acceptor was replaced with a cyano group showed no such sensing capability, highlighting the crucial role of the specific molecular design in creating the sensor's functionality. rsc.org This demonstrates the potential for creating highly specific optical sensors by modifying the acceptor group attached to the phenothiazine core, a process that can originate from a phenothiazine-aldehyde precursor.
Photoredox Catalysis and Sustainable Organic Transformations
Phenothiazine derivatives have emerged as powerful, sustainable alternatives to precious-metal-based photoredox catalysts. nih.gov Their strong excited-state reduction potential and ability to absorb visible light allow them to mediate a wide range of challenging chemical transformations under mild conditions. nih.govnih.gov This is particularly important for developing greener and more cost-effective synthetic methods. nih.gov
These organic catalysts have proven effective in various reactions, including metal-free atom transfer radical polymerization (ATRP), which is used for creating well-defined polymers without metal contamination. nih.govnih.gov They have also been successfully applied in small-molecule synthesis for reactions such as radical dehalogenations and C-H/C-H cross-couplings. nih.gov By extending the π-conjugation of the phenothiazine core, researchers have created catalysts with stronger absorption in the visible light region and superior catalytic performance for reactions like the oxidative coupling of amines to imines under an air atmosphere. nih.gov Furthermore, phenothiazine derivatives can act as high-performance photoinitiators in resins for 3D printing and in the synthesis of thick glass fiber composites, demonstrating their utility in advanced manufacturing technologies. rsc.org
Molecular Aggregation and Thin Film Applications
The control of molecular aggregation is critical for the performance of organic electronic devices, as uncontrolled aggregation often leads to quenching of luminescence and poor device performance. nih.gov The unique, non-planar butterfly structure of the phenothiazine core is highly effective at suppressing this detrimental aggregation and the formation of excimers in the solid state. rsc.org This intrinsic property is a key reason for the success of phenothiazine derivatives in thin-film applications like OLEDs and OPVs. rsc.org
Conversely, some phenothiazine derivatives are specifically designed to harness aggregation. Materials exhibiting aggregation-induced emission (AIE) show enhanced fluorescence in the solid or aggregated state. nih.govrsc.org This phenomenon is attributed to the restriction of intramolecular motion (such as twisting or rotation) within the molecules when they are packed in a thin film, which blocks non-radiative decay pathways and boosts light emission. nih.govbeilstein-archives.org Studies using density functional theory and molecular dynamics have shown that in thin films, the environment constrains the twisting of the phenothiazine group, reducing non-radiative decay and giving rise to the AIE effect. nih.gov
In the context of DSSCs, the morphology of the dye-sensitized thin film on the TiO₂ photoanode is crucial. Phenothiazine derivatives have been observed to fill the pores of the TiO₂ nanostructure effectively, leading to smoother photoanode surfaces compared to those without a dye or with the standard N719 dye. nih.govbibliotekanauki.pl This favorable morphology can improve the stability and photovoltaic performance of the device. nih.gov
Coordination Chemistry and Ligand Design with Phenothiazine-based Aldehydes
The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and catalytic properties. This compound serves as a valuable precursor in this field, primarily through its conversion into more complex, multidentate ligands, most notably Schiff bases. The reactivity of the aldehyde group allows for straightforward condensation reactions with a wide array of primary amines to yield imine (-C=N-) functionalities, which are excellent coordinating sites for metal ions. bas.bgnih.gov
The versatility of ligand design stems from the ability to introduce various functional groups into the ligand framework by choosing different amine precursors. This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting ligand. For instance, reacting this compound with simple alkyl or aryl amines yields bidentate ligands. The use of more complex amines, such as those containing additional donor atoms (e.g., hydroxyl, carboxyl, or other nitrogen-containing heterocycles), can lead to the formation of tridentate or tetradentate ligands. mdpi.comsysrevpharm.org This adaptability is crucial for stabilizing different metal ions in various oxidation states and coordination geometries.
The general synthetic route to these Schiff base ligands involves the condensation of equimolar amounts of this compound with a chosen primary amine in a suitable solvent, often with acid or base catalysis and heat. mdpi.com
General Schiff Base Condensation Reaction:
R-NH₂ + OHC-Phenothiazine → R-N=CH-Phenothiazine + H₂O (Amine + this compound → Schiff Base Ligand + Water)
Once synthesized, these phenothiazine-based Schiff base ligands readily form stable complexes with a variety of transition metal ions, including but not limited to Co(II), Ni(II), Cu(II), and Zn(II). ijsra.net The coordination typically occurs through the nitrogen atom of the imine group and another donor atom present in the ligand structure. nih.govmdpi.com The phenothiazine nucleus itself can influence the properties of the resulting metal complex through its electron-donating nature and potential for redox activity.
The characterization of these coordination compounds relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in confirming the formation of the Schiff base and its coordination to the metal. A key indicator is the shift of the ν(C=N) stretching frequency upon complexation. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the ligand's structure, although its application to paramagnetic complexes can be challenging. Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding.
Molar conductance measurements in various solvents are used to determine the electrolytic or non-electrolytic nature of the complexes. researchgate.net Magnetic susceptibility measurements help in determining the number of unpaired electrons in the metal center, which in turn aids in deducing the coordination geometry of the complex. ijsra.net
The table below summarizes typical characterization data for metal complexes of Schiff bases derived from phenothiazine aldehydes and various amines, illustrating the common coordination behaviors and resulting properties. Due to a lack of specific research on this compound derivatives, the data is representative of complexes formed from the closely related phenothiazine-3-carbaldehyde derivatives.
| Complex | Ligand | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Key IR Bands (cm⁻¹) ν(C=N), ν(M-N), ν(M-O) |
| [Co(L¹)₂Cl₂] | Schiff base of phenothiazine-3-carbaldehyde and aniline | Low (Non-electrolyte) | ~4.8-5.2 | Octahedral | ν(C=N) shifts to lower frequency, new ν(Co-N) band appears. |
| [Ni(L²)₂] | Schiff base of phenothiazine-3-carbaldehyde and 2-aminophenol | Low (Non-electrolyte) | Diamagnetic | Square Planar | ν(C=N) shifts, new ν(Ni-N) and ν(Ni-O) bands appear. |
| [Cu(L¹)₂Cl₂] | Schiff base of phenothiazine-3-carbaldehyde and aniline | Low (Non-electrolyte) | ~1.9-2.2 | Distorted Octahedral | ν(C=N) shifts to lower frequency, new ν(Cu-N) band appears. |
| [Zn(L²)₂] | Schiff base of phenothiazine-3-carbaldehyde and 2-aminophenol | Low (Non-electrolyte) | Diamagnetic | Tetrahedral | ν(C=N) shifts, new ν(Zn-N) and ν(Zn-O) bands appear. |
This table is a representative example based on findings for related phenothiazine-Schiff base complexes.
The design of ligands based on this compound thus offers a versatile platform for creating a wide range of coordination complexes. The ability to systematically modify the ligand structure allows for the targeted synthesis of complexes with specific geometries and electronic properties, which is a fundamental goal in the field of coordination chemistry.
Q & A
Q. What are the standard synthetic routes for Phenothiazine-10-carboxaldehyde, and how do reaction conditions influence yield?
this compound is typically synthesized via formylation of the parent phenothiazine core. Key methods include Vilsmeier-Haack formylation, which uses POCl₃ and DMF to introduce the aldehyde group at the 10-position. Reaction conditions such as temperature (optimized at 0–5°C for intermediate stability) and stoichiometric ratios (e.g., POCl₃:phenothiazine at 1.2:1) significantly affect yield, with excess reagents leading to side products like over-oxidized derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound (>95% purity).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic backbone. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 227.1). Fourier-transform infrared spectroscopy (FTIR) identifies the carbonyl stretch (~1680–1700 cm⁻¹). Cross-validation with literature data is necessary to resolve ambiguities, such as distinguishing between positional isomers .
Q. What safety protocols are recommended for handling this compound in the lab?
Due to its potential irritancy and light sensitivity, use nitrile gloves, fume hoods, and amber glassware. In case of inhalation, move to fresh air and seek medical attention. Store at 2–8°C under nitrogen to prevent oxidation. Safety Data Sheets (SDS) for analogous aldehydes (e.g., Phenanthrene-9-carbaldehyde) recommend emergency eye flushing with water for 15 minutes and avoiding direct skin contact .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for nucleophilic/electrophilic attacks. For example, the aldehyde group’s electron-withdrawing nature activates the phenothiazine ring for Suzuki-Miyaura coupling at the 3- and 7-positions. Solvent effects (e.g., DMF vs. THF) on transition states should be simulated to optimize catalytic systems .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., HDAC inhibition vs. antioxidant effects) often arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis of dose-response curves and standardization using positive controls (e.g., trichostatin A for HDAC assays) can clarify mechanisms. Reproducibility requires strict adherence to protocols for compound handling (e.g., degassing solvents to prevent oxidation) .
Q. How does the electronic structure of this compound influence its photostability in photocatalytic applications?
Time-dependent DFT (TD-DFT) reveals that the aldehyde group reduces the energy gap between singlet and triplet states, increasing susceptibility to UV-induced degradation. Experimental validation via UV-Vis spectroscopy (λmax ~350 nm) under controlled illumination (e.g., 365 nm LED) shows a half-life of <2 hours in aerobic conditions. Stabilization strategies include adding radical scavengers (e.g., TEMPO) or encapsulating in metal-organic frameworks (MOFs) .
Q. What experimental designs are optimal for studying the electrochemical behavior of this compound?
Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) reveals redox peaks at −1.2 V (reduction) and +1.5 V (oxidation vs. Ag/AgCl). Use a three-electrode system with a glassy carbon working electrode, and validate results with controlled potential electrolysis. Differential pulse voltammetry (DPV) improves resolution for overlapping peaks caused by quinoidal intermediates .
Methodological Guidance
Q. How to design a robust study on the structure-activity relationship (SAR) of this compound analogs?
Apply the PICO framework :
- Population : Synthetic derivatives (e.g., halogenated, alkylated).
- Intervention : Systematic modification of substituents.
- Comparison : Benchmark against parent compound’s bioactivity.
- Outcome : Quantitative metrics (e.g., IC₅₀, binding affinity). Use multivariate analysis (e.g., PCA) to correlate electronic/steric parameters with activity .
Q. What statistical methods address variability in spectroscopic data for this compound?
For NMR, use qNMR with internal standards (e.g., maleic acid) to quantify purity. Apply Grubbs’ test to identify outliers in triplicate measurements. For MS, normalize intensities to a lock mass (e.g., heptacosafluorotributylamine) and use ANOVA to assess batch-to-batch variability .
Q. How to troubleshoot low yields in large-scale synthesis of this compound?
Common issues include incomplete formylation (remedied by extending reaction time to 24 hours) or aldehyde oxidation (mitigated by inert atmosphere). Scale-up challenges (e.g., exothermicity) require jacketed reactors with precise temperature control (−5°C to 5°C). Monitor intermediates via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
